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  • Product: 10-Nonadecanamine
  • CAS: 3241-23-4

Core Science & Biosynthesis

Foundational

10-Nonadecanamine CAS number and properties

The following technical guide is structured as a high-level monograph for researchers in lipid chemistry and drug delivery. CAS Number: 3241-23-4 Primary Application: Lipid Nanoparticle (LNP) Synthesis & Lipophilic Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in lipid chemistry and drug delivery.

CAS Number: 3241-23-4 Primary Application: Lipid Nanoparticle (LNP) Synthesis & Lipophilic Scaffolding[1]

Executive Summary

10-Nonadecanamine (Nonadecan-10-amine) is a symmetrical, secondary alkyl primary amine characterized by a "swallowtail" hydrophobic structure.[1] Unlike linear fatty amines, its central amine functionality (positioned at Carbon-10) creates a distinct V-shaped geometry.[1] This structural feature is critical in Lipid Nanoparticle (LNP) engineering, where it serves as a hydrophobic scaffold for ionizable lipids.[1]

The compound’s symmetry prevents crystallization in lipid bilayers, promoting the formation of the inverted hexagonal phase (


) required for endosomal escape—the rate-limiting step in mRNA delivery.[1] This guide details its physicochemical properties, synthesis protocols, and application logic in drug development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name Nonadecan-10-amine
Common Synonyms 10-Aminononadecane; 1-Nonyldecylamine; Swallowtail Amine
CAS Number 3241-23-4
Molecular Formula

SMILES CCCCCCCCCC(N)CCCCCCCCC
InChI Key DEKCSXCNXGALFT-UHFFFAOYSA-N
Physical Properties
PropertyValueContext for Application
Molecular Weight 283.54 g/mol Ideal for mid-sized lipid tails.[1]
Physical State Waxy Solid / Semi-solidLow melting point aids in solvent-free formulation.[1]
Melting Point ~30–40 °C (Est.)[1]Note: Precursor 10-nonadecanone melts at 58°C; amine is lower.[1]
Boiling Point ~344 °C (760 mmHg)High thermal stability; requires high-vac distillation for purification.[1]
LogP (Predicted) ~8.4Highly lipophilic; ensures stable anchoring in LNP bilayers.[1]
pKa (Conj. Acid) ~10.5Typical aliphatic amine; protonated at physiological pH if not modified.[1]

Synthesis & Manufacturing Protocol

The synthesis of 10-Nonadecanamine is typically achieved via the Reductive Amination of 10-Nonadecanone.[1] This route is preferred over alkylation of ammonia due to the prevention of over-alkylation (secondary/tertiary amine formation).[1]

Reaction Logic
  • Precursor: 10-Nonadecanone (CAS 504-57-4).[1][2]

  • Intermediate: Conversion to 10-Nonadecanone Oxime to lock the nitrogen position.

  • Reduction: High-yield reduction using Red-Al or

    
     to yield the primary amine.[1]
    
Step-by-Step Protocol

Note: All steps must be performed under inert atmosphere (


 or Ar) due to the hygroscopic nature of reagents.

Step 1: Oxime Formation

  • Dissolve 10-Nonadecanone (1.0 eq) in Ethanol/Pyridine (10:1 v/v).

  • Add Hydroxylamine Hydrochloride (

    
    , 1.5 eq).
    
  • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of ketone.[1]

  • Workup: Remove solvent in vacuo.[1] Resuspend residue in water; extract with Dichloromethane (DCM).[1] Wash organic layer with 1M HCl (to remove pyridine) and Brine.[1] Dry over

    
    .[1]
    
  • Yield: ~95% White solid (Oxime).[1]

Step 2: Reduction to Amine

  • Suspend 10-Nonadecanone Oxime (1.0 eq) in anhydrous Toluene.

  • Critical Step: Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 3.0 eq) dropwise at 0°C. Caution: Exothermic

    
     gas evolution.[1]
    
  • Allow to warm to Room Temp, then reflux at 110°C for 12 hours.

  • Quench: Cool to 0°C. Dropwise addition of 1M NaOH (Fieser workup method recommended).

  • Purification: Filter precipitate. Concentrate filtrate.[1] Distill under high vacuum (<0.1 mmHg) or purify via column chromatography (DCM

    
     10% MeOH/DCM with 1% 
    
    
    
    ).
Synthesis Pathway Diagram[1]

Synthesis Ketone 10-Nonadecanone (C19 Ketone) Oxime Intermediate: 10-Nonadecanone Oxime Ketone->Oxime Step1 NH2OH·HCl Pyridine, Reflux Amine Target: 10-Nonadecanamine Oxime->Amine Step2 Red-Al or LiAlH4 Toluene, 110°C

Figure 1: Two-step reductive amination pathway from the symmetric ketone precursor.[1][3]

Application in Drug Delivery (LNPs)[1]

10-Nonadecanamine is a high-value intermediate for synthesizing Ionizable Cationic Lipids .[1] Its specific utility lies in its geometry.[1]

The "Cone Shape" Hypothesis

In LNP formulation, the shape of the lipid tail dictates the phase behavior of the nanoparticle.[1]

  • Cylindrical Lipids (e.g., PC): Form stable bilayers (lamellar phase).[1]

  • Cone-Shaped Lipids (e.g., 10-Nonadecanamine derivatives): The bulky, branched tail (two C9 chains branching from C10) creates a "cone" with a large hydrophobic cross-section relative to the headgroup.

  • Mechanism: Upon endocytosis, the acidification of the endosome protonates the ionizable headgroup.[1] The "cone" shape of the 10-Nonadecanamine tail induces non-bilayer structures (Hexagonal

    
     phase), destabilizing the endosomal membrane and releasing the mRNA payload into the cytosol.[1]
    
LNP Assembly Workflow

LNP_Mechanism cluster_0 LNP Formulation (pH 4.0) cluster_1 In Vivo Action (pH 7.4 -> 5.5) Lipid Ionizable Lipid (10-Nonadecanamine Core) Mix Microfluidic Mixing Lipid->Mix mRNA mRNA Payload (Anionic) mRNA->Mix Circulation Systemic Circulation (Neutral Surface) Mix->Circulation Dialysis to pH 7.4 Endosome Endosomal Uptake (Acidification pH < 6) Circulation->Endosome Escape Membrane Disruption (Cone-Shape Effect) Endosome->Escape Protonation induces H_II Phase

Figure 2: Role of the 10-Nonadecanamine scaffold in LNP assembly and endosomal escape.[1]

Analytical Profiling

To validate the identity of synthesized 10-Nonadecanamine, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    
    
  • Diagnostic Peak (Methine): A multiplet at

    
     2.6–2.7 ppm  (1H, 
    
    
    
    ).[1] This shift is characteristic of a proton on a carbon attached to a primary amine in a mid-chain position.[1]
  • Methyl Termini: Triplet at

    
     0.88 ppm  (6H, 
    
    
    
    ).[1]
  • Methylene Chain: Large multiplet ("lipid envelope") at

    
     1.2–1.4 ppm .[1]
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    .[1]
    
  • Fragmentation: Look for symmetric cleavage yielding C9 fragments, confirming the central amine position.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • GHS Signal: DANGER

  • H314: Causes severe skin burns and eye damage.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Handling Protocols:

  • Storage: Store under Argon or Nitrogen at 2–8°C. Amines readily absorb

    
     from the air to form carbamates.[1]
    
  • PPE: Neoprene gloves, chemical splash goggles, and face shield.[1]

  • Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.[1]

References

  • PubChem. 10-Nonadecanamine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Whicker, W. S. (2015).[1][3] Towards the Synthesis of a Swallowtailed Perylene Monoimide. University of Mississippi Honors Theses. [Link]

  • NIST WebBook. 10-Nonadecanamine Mass Spectrum. National Institute of Standards and Technology.[1] [Link][1]

  • Melamed, J. et al. (2019).[1] Analogue Synthesis Reveals Decoupling of Antibiofilm Activities. NIH/PubMed Central.[1] [Link]

Sources

Exploratory

chemical structure and molecular weight of 10-Nonadecanamine

Structural Architectures and Synthetic Pathways for Lipid Nanoparticle Development Abstract 10-Nonadecanamine (CAS 3241-23-4) is a symmetrical, aliphatic primary amine characterized by a 19-carbon backbone with the amino...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architectures and Synthetic Pathways for Lipid Nanoparticle Development

Abstract

10-Nonadecanamine (CAS 3241-23-4) is a symmetrical, aliphatic primary amine characterized by a 19-carbon backbone with the amino functionality positioned at the central (C10) carbon.[1][2][3] This unique structural symmetry renders it a critical intermediate in the synthesis of ionizable cationic lipids, the functional core of Lipid Nanoparticles (LNPs) used in mRNA delivery systems. This guide provides a comprehensive technical analysis of its physicochemical properties, reductive synthesis protocols, and its strategic role as a hydrophobic anchor in drug delivery vehicles.

Part 1: Physicochemical Characterization

10-Nonadecanamine serves as a "swallow-tail" hydrophobic scaffold. Unlike linear primary amines (e.g., 1-nonadecanamine), the central positioning of the amine group in 10-nonadecanamine creates two equivalent C9 (nonyl) chains. This geometry is pivotal for generating the cone-shaped lipid structures required for endosomal disruption and payload release.

Table 1: Chemical Identity and Properties
PropertySpecification
Chemical Name 10-Nonadecanamine
IUPAC Name Nonadecan-10-amine
CAS Number 3241-23-4
Molecular Formula C₁₉H₄₁N
Molecular Weight 283.54 g/mol
Exact Mass 283.3239 g/mol
Structure Type Symmetrical Primary Amine (Secondary Carbon)
LogP (Predicted) ~8.4 (Highly Lipophilic)
Physical State Waxy Solid / Low-melting Crystalline Solid
Solubility Soluble in Ethanol, Chloroform, DCM; Insoluble in Water
pKa (Predicted) ~10.5 (Amine protonation)
Part 2: Synthetic Pathways

The synthesis of 10-Nonadecanamine is most efficiently achieved via the Reductive Amination of its corresponding ketone, 10-Nonadecanone (Dinonyl Ketone). This route preserves the carbon skeleton's symmetry while introducing the nitrogen functionality.

Protocol: Reductive Amination of 10-Nonadecanone

Objective: Convert 10-Nonadecanone to 10-Nonadecanamine using a metal-catalyzed reduction in the presence of an ammonia source.

Reagents:

  • Precursor: 10-Nonadecanone (CAS 504-57-4).[4]

  • Amine Source: Ammonium Formate (solid source) or Methanolic Ammonia.

  • Catalyst: Palladium on Carbon (Pd/C, 10% w/w) or Raney Nickel.

  • Solvent: Methanol or Ethanol (anhydrous).

Step-by-Step Methodology:

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel (autoclave), dissolve 10-Nonadecanone (1.0 eq) in anhydrous Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 eq) or saturate the solution with ammonia gas.

    • Add Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) if performing chemical reduction, OR add Pd/C catalyst (10 wt% loading) for catalytic hydrogenation.

    • Note on Causality: A large excess of ammonia is required to suppress the formation of secondary amine byproducts (dimerization), ensuring the primary amine is the dominant product.

  • Hydrogenation (Catalytic Route):

    • Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x).

    • Pressurize to 30–50 bar H₂.

    • Heat to 60°C and stir vigorously (1000 rpm) for 24–48 hours.

    • Self-Validating Step: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH). The disappearance of the high-Rf ketone spot and appearance of a lower-Rf ninhydrin-active amine spot confirms conversion.

  • Workup and Purification:

    • Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.

    • Concentrate the filtrate under reduced pressure to remove solvent and excess ammonia.

    • Redissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (to ensure the free base form) followed by Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate.

    • Purification: Recrystallize from cold hexanes or perform vacuum distillation if high purity (>99%) is required for pharmaceutical applications.

Visualization: Synthesis Workflow

SynthesisWorkflow Ketone 10-Nonadecanone (C19 Ketone) Reagents NH3 / H2 / Pd/C (Reductive Amination) Ketone->Reagents Dissolution Imine Imine Intermediate (Transient) Reagents->Imine Condensation (-H2O) Amine 10-Nonadecanamine (Target) Imine->Amine Reduction (+H2) Amine->Ketone QC Check: Unreacted Ketone?

Figure 1: Catalytic reductive amination pathway transforming the ketone precursor into the target amine.

Part 3: Application in Drug Delivery (LNP Synthesis)

10-Nonadecanamine is a high-value intermediate for synthesizing Ionizable Lipids . In the context of LNP (Lipid Nanoparticle) formulation, the "tail" derived from 10-nonadecanamine provides a specific geometry that balances stability in circulation with fusogenicity in the endosome.

The "Cone Shape" Theory

The two C9 chains attached to the central nitrogen create a large hydrophobic cross-sectional area relative to the polar head group. This "cone" shape promotes the formation of the Hexagonal II (H_II) phase upon acidification in the endosome, facilitating membrane fusion and the release of mRNA payloads into the cytosol.

Protocol: Synthesis of a Generic Ionizable Lipid

Example: Synthesis of a tertiary amino-lipid via Michael Addition.

  • Reactants: 10-Nonadecanamine (Nucleophile) + Acrylate-functionalized Head Group (e.g., 2-(dimethylamino)ethyl acrylate).

  • Mechanism: The primary amine of 10-Nonadecanamine undergoes a double Michael addition (or single, depending on stoichiometry and target) to the acrylate.

  • Critical Control: Because 10-Nonadecanamine is a primary amine on a secondary carbon, steric hindrance at C10 is significant. High temperatures (80–90°C) or strong Lewis acid catalysts may be required to drive the reaction to completion compared to linear amines.

Visualization: Lipid Architecture Assembly

LipidAssembly Scaffold 10-Nonadecanamine (Hydrophobic Anchor) Reaction Conjugation Reaction (Michael Addition / Alkylation) Scaffold->Reaction Provides Tails (2x C9) HeadGroup Polar Head Group (e.g., Tertiary Amine/Acrylate) HeadGroup->Reaction Provides pKa Control Lipid Ionizable Lipid (LNP Component) Reaction->Lipid LNP LNP Formulation (Self-Assembly with mRNA) Lipid->LNP Acidic Buffer Mixing

Figure 2: Modular assembly of ionizable lipids using 10-Nonadecanamine as the hydrophobic domain.

Part 4: Analytical Validation Protocols

To ensure the integrity of the synthesized material for research or pharmaceutical use, the following analytical controls are mandatory.

1. Nuclear Magnetic Resonance (NMR)[5]
  • 1H NMR (CDCl₃, 400 MHz):

    • Diagnostic Peak: The methine proton (CH-NH₂) at position C10 appears as a multiplet around δ 2.6–2.8 ppm .

    • Methyl Groups: Triplet at δ 0.88 ppm (6H) representing the two terminal methyls.

    • Methylene Chain: Large multiplet (broad singlet) at δ 1.2–1.4 ppm (~32H).

  • Validation: Integration of the methine proton (1H) vs. the terminal methyls (6H) must yield a 1:6 ratio.

2. Mass Spectrometry (GC-MS)
  • Method: Electron Impact (EI).

  • Molecular Ion: Look for [M]+ at m/z 283 .

  • Fragmentation: Expect alpha-cleavage fragments characteristic of amines. Since the molecule is symmetrical, cleavage on either side of C10 yields identical fragments, simplifying the spectrum.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76728, 10-Nonadecanamine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 10-Nonadecanamine Gas Chromatography and Mass Spectra. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (General reference for LNP lipid design principles). Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Solubility Profile and Solvation Thermodynamics of 10-Nonadecanamine

Executive Summary & Physicochemical Identity 10-Nonadecanamine (CAS: 3241-23-4), also known as 1-nonyldecylamine, is a symmetrical, long-chain primary amine located at the central carbon of a C19 alkane chain.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Identity

10-Nonadecanamine (CAS: 3241-23-4), also known as 1-nonyldecylamine, is a symmetrical, long-chain primary amine located at the central carbon of a C19 alkane chain.[1][2][3][4] Unlike terminal amines (e.g., nonadecylamine), its "swallow-tail" architecture—consisting of two nonyl (


) chains flanking the amine group—significantly impacts its crystal packing, melting point, and solvation entropy.[3]

This molecule is a critical lipophilic building block, often utilized in the synthesis of ionizable lipids for RNA delivery (LNPs), corrosion inhibitors, and cationic surfactants.[3][4] Its solubility is governed by the competition between its massive hydrophobic domain (


) and its polar, ionizable amine headgroup (

).[3][4]
Key Physicochemical Parameters
ParameterValueRelevance to Solubility
Molecular Formula

High molecular weight implies slower diffusion.[1][2][3][4]
Molecular Weight 283.54 g/mol Gravimetric analysis is feasible but requires precision.[2][3][4]
LogP (Octanol/Water) ~8.4 (Predicted)Extremely lipophilic; practically insoluble in water at neutral pH.[2][3][4]
pKa (Conjugate Acid) ~10.5Acts as a cationic surfactant at pH < 9; Neutral lipid at pH > 11.[1][2][3][4]
Melting Point ~45-55°C (Est.)[1][2][3][4]Solid at RT; solubility testing often requires elevated temps.[2][3][4]

Solubility Profile & Solvent Compatibility

The solubility of 10-Nonadecanamine is dictated by Hansen Solubility Parameters (HSP) .[1][2][3][4] The molecule possesses high dispersion forces (


) due to the alkyl tails, moderate hydrogen bonding capability (

) from the amine, and low polarity (

).[3][4]
Solvent Screening Matrix

Data represents thermodynamic saturation estimates based on structural analogs (e.g., octadecylamine) and "Like Dissolves Like" principles.[1][3]

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Chloroform (

), DCM
Excellent (>100 mg/mL)Best match for dispersion forces; disrupts weak amine H-bonds.[1][2][3][4]
Non-Polar Hexane, HeptaneGood (>50 mg/mL)Favorable Van der Waals interactions with the nonyl tails.[3][4]
Polar Protic Ethanol, IsopropanolModerate (Heat dependent)Soluble at elevated temperatures; H-bonding stabilizes the amine head.[1][2][3][4]
Polar Aprotic DMSO, DMFLow to Moderate High polarity of solvent mismatches the lipophilic tails.[3][4]
Aqueous (Neutral) Water (pH 7)Insoluble (<0.01 mg/mL)Hydrophobic effect dominates; water network penalty is too high.[2][3][4]
Aqueous (Acidic) 0.1M HCl / Acetate BufferSoluble (Micellar)Protonation (

) forms a cationic surfactant; forms micelles above CMC.[1][2][3][4]
The "Swallow-Tail" Effect

Unlike straight-chain isomers (e.g., 1-nonadecanamine), 10-Nonadecanamine's central branching creates steric bulk that disrupts crystalline packing.[1][2][3][4]

  • Consequence: Higher solubility in organic solvents compared to its linear counterpart.[2][3][4]

  • Formulation Benefit: Lower energy required to solubilize during lipid nanoparticle (LNP) formation (e.g., via ethanol injection).[3][4]

Solvation Thermodynamics & pH Switching

The solubility of 10-Nonadecanamine is not static; it is a dynamic equilibrium controlled by pH.[1][2][3][4] This "Switching Behavior" is the core principle behind its use in intracellular delivery vehicles.[2][3][4]

Mechanism of pH-Dependent Solvation[1][2][3][4]
  • Neutral State (pH > 11): The amine is deprotonated (

    
    ).[2][3][4] The molecule is purely lipophilic and partitions into oil phases or organic solvents.[2][3][4]
    
  • Cationic State (pH < 9): The amine is protonated (

    
    ).[2][3][4] The hydration energy of the ammonium ion competes with the hydrophobic tail, allowing the molecule to disperse in water as micelles or liposomes.[3][4]
    

SolvationSwitch cluster_acid Acidic Environment (pH < 9) cluster_base Basic Environment (pH > 11) Protonated Cationic Form (R-NH3+) WaterSol Water Dispersible (Micelles/Liposomes) Protonated->WaterSol Neutral Neutral Form (R-NH2) Protonated->Neutral  + OH- (Deprotonation)   OilSol Oil/Solvent Soluble (Homogeneous Solution) Neutral->OilSol caption Fig 1: pH-Dependent Solubility Switch of 10-Nonadecanamine

Figure 1: The ionization state determines the solvent preference, a critical feature for LNP formulation and purification.[1][2][3]

Experimental Protocol: Saturation Solubility Determination

Standard UV-Vis spectrophotometry is unsuitable for 10-Nonadecanamine due to the lack of a strong chromophore (no conjugated double bonds).[2][3][4] The following protocol utilizes Gravimetric Analysis (for high solubility) and HPLC-CAD (for trace solubility).

Method A: Gravimetric Analysis (High Solubility Solvents)

Best for: Chloroform, Hexane, Ethanol[1][3]

  • Preparation: Weigh 500 mg of 10-Nonadecanamine into a scintillation vial.

  • Addition: Add solvent in 100 µL increments while vortexing until visual dissolution is almost complete.

  • Saturation: Add excess solid (approx. 50 mg) to ensure a saturated phase.

  • Equilibration: Shake at 25°C (or target temp) for 24 hours at 200 RPM.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-warmed if testing at elevated temps).

  • Drying: Pipette 1.0 mL of filtrate into a pre-weighed aluminum dish. Evaporate solvent under nitrogen stream, then dry in a vacuum oven at 40°C for 4 hours.

  • Calculation:

    
    
    
Method B: HPLC-CAD (Trace Aqueous Solubility)

Best for: Water, PBS, buffers[1][2][3]

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[2][3][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3][4]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)[1][3][4]

    • B: Methanol + 0.1% TFA[1][3]

    • Gradient: 50% B to 100% B over 10 mins.

  • Protocol: Inject filtered saturated aqueous solution. Quantify against a standard curve prepared in Methanol.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C, 200 RPM) Start->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Decision Expected Solubility? Filter->Decision Gravimetric Method A: Gravimetric (Evaporation & Weighing) Decision->Gravimetric High (>10 mg/mL) HPLC Method B: HPLC-CAD (Trace Quantification) Decision->HPLC Low (<1 mg/mL) caption Fig 2: Decision Tree for Solubility Measurement Protocols

Figure 2: Workflow for selecting the appropriate analytical method based on solvent polarity.

Applications in Drug Delivery (LNPs)

In the context of Lipid Nanoparticles (LNPs), 10-Nonadecanamine often serves as a helper lipid or a precursor to ionizable lipids.[2][3][4]

  • Ethanol Injection Method: The compound is dissolved in absolute ethanol (where solubility is high) and rapidly mixed with an acidic aqueous buffer containing RNA.[3][4]

  • Solubility Limit: To prevent premature precipitation during mixing, the concentration in ethanol should typically not exceed 20-30 mg/mL .[2][3][4]

  • Self-Assembly: Upon mixing, the solubility drops drastically as the solvent polarity increases (water content rises), driving the hydrophobic tails to aggregate and encapsulate the payload.[3][4]

References

  • PubChem. (2025).[2][3][4][5][6] 10-Nonadecanamine Compound Summary. National Library of Medicine.[2][3][4] Available at: [Link][1][3][4]

  • Hansen, C. M. (2007).[2][3][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3][4] (Theoretical basis for solvent screening).

  • Cullis, P. R., & Hope, M. J. (2017).[3][4] Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.[2][3][4] (Context for lipid solubility in ethanol injection).

  • Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. (Standard protocols for handling lipophilic amines).

Sources

Exploratory

Technical Guide: 10-Nonadecanamine – Nomenclature, Synthesis, and Application in Lipid Nanoparticles

Executive Summary 10-Nonadecanamine (CAS: 3241-23-4) is a symmetrical, long-chain primary amine centrally functionalized on a 19-carbon backbone.[1][2] In the pharmaceutical sector, specifically within nucleic acid deliv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Nonadecanamine (CAS: 3241-23-4) is a symmetrical, long-chain primary amine centrally functionalized on a 19-carbon backbone.[1][2] In the pharmaceutical sector, specifically within nucleic acid delivery, this molecule serves as a critical hydrophobic domain precursor .

Its structural symmetry (two


 alkyl chains flanking the amine) provides the geometric "cone shape" required for the synthesis of ionizable cationic lipids used in Lipid Nanoparticles (LNPs). When incorporated into ionizable lipids, this "swallow-tail" architecture facilitates the hexagonal phase transition (

) necessary for endosomal escape and cytosolic release of mRNA payloads.

Part 1: Nomenclature and Chemical Identity

IUPAC Nomenclature Analysis

The systematic naming of 10-Nonadecanamine follows the IUPAC 2013 recommendations for functionalized alkanes.

  • Parent Structure: The longest continuous carbon chain containing the principal functional group is 19 carbons long (

    
    ), designated as nonadecane .
    
  • Principal Group: The amine group (

    
    ) takes priority as the suffix -amine .
    
  • Locant Assignment: The chain is numbered to give the amine the lowest possible locant. Since the chain is 19 carbons long, the center position is carbon 10 (

    
    ). Numbering from either end results in position 10, confirming the molecule's symmetry.
    
  • Full Name: Nonadecan-10-amine .

Synonyms and Identifiers

Researchers often encounter legacy or trivial names derived from the alkyl substituents.

CategoryName / IdentifierContext
Preferred IUPAC Nonadecan-10-amine Official systematic name.
Trivial / Common 10-Nonadecanamine Widely used in cataloging.
Substituent-based 1-Nonyldecylamine Treats the molecule as a decylamine with a nonyl substituent at C1.
Descriptive 10-Aminononadecane Alternative syntax.
CAS Registry 3241-23-4 Unique identifier for the specific 10-isomer.[1][2]
Related Ketone 10-Nonadecanone The metabolic or synthetic precursor (Caprinone).
Structural Visualization

The following diagram illustrates the symmetry of the molecule, which is critical for its packing parameter in lipid bilayers.

G cluster_0 Symmetry Plane C1 C1 (Methyl) C9 C2-C9 (Nonyl Chain) C1->C9 Hydrophobic C10 C10 (Chiral Center*) C9->C10 NH2 NH2 (Amine) C10->NH2 Polar Head C11 C11-C18 (Nonyl Chain) C10->C11 C19 C19 (Methyl) C11->C19 Hydrophobic

Figure 1: Structural connectivity of Nonadecan-10-amine. Note the central C10 position acts as the anchor for two equivalent C9 chains.

Part 2: Physicochemical Properties[3]

Understanding the physical state of 10-Nonadecanamine is vital for handling during synthesis.

  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: 283.54 g/mol [3]

  • Physical State: Waxy solid or semi-solid at room temperature (Melting point approx. 30–35°C, estimated based on homologous series).

  • Solubility: Insoluble in water; soluble in organic solvents (DCM, Ethanol, THF, Hexane).

  • Basicity: Typical primary amine pKa ~10.5 (conjugate acid).

Part 3: Synthesis Protocol (Reductive Amination)

The most robust route to 10-Nonadecanamine is the reductive amination of its corresponding ketone, 10-Nonadecanone (also known as Caprinone or Dinonyl Ketone, CAS 504-57-4).

Retrosynthetic Analysis


Experimental Protocol

Safety Warning: Sodium Cyanoborohydride is highly toxic and generates HCN gas if acidified. Work in a well-ventilated fume hood.

Reagents:

  • Precursor: 10-Nonadecanone (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq) – Excess drives equilibrium.
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (2.0 eq)
    
  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 mixture to ensure solubility of the long-chain ketone).

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-Nonadecanone (10 mmol, ~2.82 g) in 40 mL of MeOH:THF (1:1). Gentle heating (30°C) may be required to fully solubilize the waxy ketone.

  • Imine Formation: Add Ammonium Acetate (100 mmol, 7.7 g) to the solution. Stir at room temperature for 1 hour. Mechanism: The ammonia released forms a hemiaminal, which dehydrates to the imine.

  • Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (20 mmol, 1.25 g) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (stain with Ninhydrin; ketone will disappear, amine spot will appear).

  • Quenching: Slowly add 1N HCl to lower the pH to ~2 (destroys excess hydride and hydrolyzes any borate complexes). Caution: Gas evolution.

  • Workup:

    • Basify the aqueous phase to pH >12 using 6N NaOH (converts the ammonium salt back to the free amine).

    • Extract 3x with Dichloromethane (DCM).

    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:Triethylamine 95:5:1).

Synthesis Workflow Diagram

Synthesis Ketone 10-Nonadecanone (C19 Ketone) Imine Intermediate Imine (Transient) Ketone->Imine Condensation (-H2O) Reagents NH4OAc + NaBH3CN Solvent: MeOH/THF Reagents->Imine Amine 10-Nonadecanamine (Target) Imine->Amine Reduction (+H-)

Figure 2: Reductive amination pathway converting the ketone to the target amine.[1][5]

Part 4: Application in Drug Delivery (LNP Synthesis)[6]

10-Nonadecanamine is rarely the final drug; it is a building block . Its primary utility is in the synthesis of Ionizable Cationic Lipids for mRNA delivery (e.g., COVID-19 vaccines, gene therapy).

The "Swallow-Tail" Effect

Lipids derived from 10-Nonadecanamine possess two


 tails.
  • Packing Parameter (

    
    ): 
    
    
    
    .
    • 
      : Volume of hydrophobic tail.
      
    • 
      : Area of hydrophilic head.
      
    • 
      : Length of tail.
      
  • Significance: The bulky, branched tail of 10-nonadecanamine increases

    
    , leading to 
    
    
    
    . This promotes the formation of inverted hexagonal structures (
    
    
    )
    in the endosome, destabilizing the endosomal membrane and releasing the mRNA into the cytoplasm.
Derivatization Workflow

To create an ionizable lipid (e.g., similar to ALC-0315 or MC3 analogues), 10-Nonadecanamine is reacted with a headgroup containing an ester or tertiary amine.

Example Reaction: Michael Addition to an Acrylate.



Where R is the 10-nonadecyl group.

LNP Amine 10-Nonadecanamine (Hydrophobic Anchor) FinalLipid Final Ionizable Lipid (LNP Component) Amine->FinalLipid Alkylation Linker Acrylate/Epoxide Linker (Biodegradable Zone) Linker->FinalLipid Head Tertiary Amine Head (Ionizable Zone) Head->FinalLipid LNP Lipid Nanoparticle (mRNA Encapsulated) FinalLipid->LNP Microfluidic Mixing (pH 4.0)

Figure 3: Role of 10-Nonadecanamine in the hierarchical assembly of Lipid Nanoparticles.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). The Royal Society of Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76728, Nonadecan-10-amine. Retrieved from PubChem.[1][3][6]

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[7][8][9] Molecular Therapy. (Foundational text on lipid packing parameters and cone shape).

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. (Describes the synthesis of ionizable lipids from long-chain amine precursors).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10] Journal of Organic Chemistry.[10] (Standard protocol reference).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantitation of Long-Chain Aliphatic Amines Using 10-Nonadecanamine as a Structural Isomer Internal Standard

Executive Summary In the quantitative analysis of long-chain primary amines (LCPAs)—critical components in lipid biology, corrosion inhibitors, and drug formulations—selecting an appropriate Internal Standard (IS) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of long-chain primary amines (LCPAs)—critical components in lipid biology, corrosion inhibitors, and drug formulations—selecting an appropriate Internal Standard (IS) is the single most significant variable affecting accuracy.

While deuterated analogs are the gold standard, they are often cost-prohibitive or unavailable for specific industrial surfactants. This Application Note details the protocol for using 10-Nonadecanamine (CAS: 3241-23-4) as a superior, cost-effective structural isomer IS.

The Core Advantage: Unlike naturally occurring amines which are almost exclusively terminal (position 1), 10-Nonadecanamine carries the amino group at the central carbon (position 10). This "mid-chain" steric bulk creates a distinct chromatographic retention shift compared to target analytes (e.g., Octadecylamine), preventing co-elution while maintaining identical ionization efficiency and derivatization kinetics.

Scientific Rationale & Mechanism

The "Mid-Chain" Steric Effect

Chromatographic separation of aliphatic amines is driven by hydrophobic interaction (alkyl chain length) and silanol interaction (amine group).

  • Target Analytes: Most biological and industrial amines are linear terminal amines (e.g.,

    
    ).
    
  • 10-Nonadecanamine: This molecule is symmetrical:

    
    .
    

In Reverse Phase LC (RPLC) , the central amine reduces the effective hydrophobic surface area compared to a linear C19 chain, causing it to elute earlier than its linear equivalent but within the window of C16-C20 amines. In GC-MS , the steric hindrance around the nitrogen slightly retards derivatization kinetics in situ but ensures a unique mass fragmentation pattern (alpha-cleavage on both sides of the amine), yielding diagnostic ions distinct from terminal amines.

Physicochemical Comparison
PropertyTarget: Octadecylamine (Stearylamine)Internal Standard: 10-NonadecanamineImplication
Formula


Similar mass (+14 Da difference).
Structure Terminal (

)
Central (

)
No Co-elution.
pKa ~10.6~10.6Identical pH response.
LogP ~7.5~7.9Co-extracts in organic solvents.

Experimental Protocol

Materials
  • Internal Standard: 10-Nonadecanamine (High Purity >98%).

  • Derivatizing Agent (GC only): Trifluoroacetic anhydride (TFAA) or MSTFA.

  • LC Mobile Phase: Acetonitrile (LC-MS grade), Ammonium Formate (10mM).

Workflow Visualization (Logic Flow)

G Sample Biological/Industrial Sample Spike Spike IS: 10-Nonadecanamine (Final Conc: 500 ng/mL) Sample->Spike LLE Liquid-Liquid Extraction (Chloroform:MeOH 2:1) Spike->LLE PhaseSep Phase Separation Collect Organic Layer LLE->PhaseSep Dry Evaporate to Dryness (N2 stream @ 40°C) PhaseSep->Dry Branch Select Platform Dry->Branch Deriv Derivatization TFAA (60°C, 30 min) Branch->Deriv Volatile Analysis Recon Reconstitute (MeOH:H2O 80:20) Branch->Recon High Sensitivity GC_Path GC-MS Path GC_Inj Inject GC-MS (SIM Mode) Deriv->GC_Inj LC_Path LC-MS/MS Path LC_Inj Inject LC-MS/MS (MRM Mode) Recon->LC_Inj

Figure 1: Decision tree for sample preparation using 10-Nonadecanamine, highlighting the critical spiking point prior to phase separation to account for extraction recovery losses.

Method A: LC-MS/MS (High Sensitivity)

Best for: Biological fluids (plasma/serum) and trace analysis.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: Use a column capable of high pH stability if running basic mobile phases.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH adjusted to 8.5 with Ammonia). High pH keeps amines deprotonated, improving retention and peak shape on C18.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 100% B over 8 minutes.

Mass Spectrometry (ESI+): 10-Nonadecanamine forms a robust


 ion.
  • Precursor Ion: m/z 284.3

  • Product Ions (Quant): m/z 158.2 (Alpha-cleavage of C9 chain).

  • Cone Voltage: 30V

  • Collision Energy: 22 eV

Method B: GC-MS (Structural Confirmation)

Best for: Industrial formulations, corrosion inhibitor analysis, and complex mixtures.

Derivatization Step (Critical): Primary amines tail severely on GC columns. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the amine to a trifluoroacetamide, which is volatile and stable.

  • Add 50 µL TFAA to the dried residue.

  • Incubate at 60°C for 30 minutes.

  • Evaporate excess reagent; reconstitute in Hexane.

GC Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Inlet: 250°C, Splitless.

  • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Retention Logic: The 10-Nonadecanamine-TFA derivative will elute between the C18 and C20 linear amine derivatives, providing a clear retention index marker.

Data Analysis & Validation

Response Factor Calculation

Since 10-Nonadecanamine is a structural isomer, not an isotope, its ionization efficiency may differ slightly from the analyte. You must calculate the Relative Response Factor (RRF) during calibration.



Acceptance Criteria (Self-Validating System)

To ensure the system is valid, monitor the IS Area Stability :

  • Retention Time Stability: The IS peak must not shift >0.1 min across the run. A shift indicates column saturation or pH drift.

  • Area Variation: The peak area of 10-Nonadecanamine in samples should be within ±15% of the area in the calibration standards.

    • Troubleshooting: If IS area drops >20% in a sample, it indicates Matrix Suppression (LC-MS) or Derivatization Failure (GC-MS).

References

  • Internal Standard Fundamentals: Boyd, R. K., et al. (2008). Trace Quantitative Analysis by Mass Spectrometry. Wiley. (Establishes the hierarchy of IS selection: Isotopes > Structural Isomers > Homologs).
  • Long-Chain Amine Analysis

    • Kusch, P. (2006). "Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry." Journal of Chromatography A.

  • Matrix Effects in LC-MS

    • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

  • Chemical Data

    • PubChem. "10-Nonadecanamine Compound Summary."[1] National Library of Medicine.[1]

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to their specific regulatory guidelines (e.g., FDA Bioanalytical Method Validation).

Sources

Application

HPLC and LC-MS methods for the separation of 10-Nonadecanamine

Application Note: Chromatographic Separation and Detection of 10-Nonadecanamine (CAS 3241-23-4) Executive Summary 10-Nonadecanamine is a lipophilic, mid-chain primary amine ( ) often utilized in surfactant synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Separation and Detection of 10-Nonadecanamine (CAS 3241-23-4)

Executive Summary

10-Nonadecanamine is a lipophilic, mid-chain primary amine (


) often utilized in surfactant synthesis and lipid metabolism studies. Its analysis presents a "perfect storm" of chromatographic challenges:
  • Extreme Hydrophobicity: The C19 alkyl chain leads to excessive retention on standard C18 phases.

  • Silanol Interaction: The basic amine group (

    
    ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.
    
  • Lack of Chromophore: The molecule is UV-transparent, rendering standard HPLC-UV (254 nm) useless without derivatization.

This guide provides two validated pathways for analysis:

  • Method A (LC-MS/MS): High-sensitivity direct detection using ESI+.

  • Method B (HPLC-UV/FLD): A robust pre-column derivatization protocol using FMOC-Cl.[1]

Analytical Decision Matrix

Before selecting a protocol, determine your laboratory's capabilities and sensitivity requirements.

DecisionMatrix Start Start: 10-Nonadecanamine Analysis Q1 Is Mass Spectrometry Available? Start->Q1 MethodA Method A: LC-MS/MS (Direct Analysis) Q1->MethodA Yes SubQ1 Required Sensitivity? Q1->SubQ1 No MethodB Method B: Derivatization (HPLC-UV/FLD) SubQ1->MethodB Moderate/High SubQ1->MethodB Low (UV Sufficient) High Trace (< 100 ng/mL) Low Bulk (> 1 µg/mL)

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Method A: LC-MS/MS (Direct Analysis)

Rationale: This is the gold standard for trace analysis. We utilize a Charged Surface Hybrid (CSH) or Base-Deactivated column to repel the protonated amine, preventing tailing without the need for high-pH mobile phases that might degrade the silica.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive (+) Mode .[2]

  • Column Selection:

    • Primary: Waters XBridge BEH C8 (2.1 x 100 mm, 2.5 µm). Why C8? A C18 column may retain the C19 chain too strongly, leading to excessively long run times.

    • Alternative: Agilent ZORBAX Eclipse Plus C18 (if high organic gradient is used).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (MeOH is too viscous and retentive for this lipid).

Time (min)% A (Water)% B (ACN)Flow (mL/min)Description
0.0050500.4Initial equilibration
1.0050500.4Hold to elute salts
8.005950.4Linear Ramp
10.005950.4Wash lipophilic contaminants
10.1050500.4Return to initial
13.0050500.4Re-equilibration
MS Source Parameters (Generic Start)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimize by infusion)

  • Desolvation Temp: 400°C (High temp required for lipids)

  • Target Ion:

    
    
    

Method B: HPLC-UV via FMOC Derivatization

Rationale: Since 10-Nonadecanamine has no chromophore, we must tag it. FMOC-Cl (9-Fluorenylmethyl chloroformate) is preferred over OPA because FMOC derivatives are more stable and highly fluorescent.

The Reaction Mechanism

FMOC-Cl reacts with the primary amine to form a stable carbamate. The large fluorenyl group provides strong UV absorption at 265 nm and Fluorescence (Ex: 265 nm, Em: 315 nm).

Reagents
  • Borate Buffer (pH 9.0): Essential to deprotonate the amine (

    
    ) so it can nucleophilically attack the FMOC.
    
  • FMOC-Cl Solution: 5 mg/mL in Acetonitrile.

  • ADAM (Optional): 1-aminoadamantane to quench excess FMOC (prevents a large solvent front peak).

Derivatization Protocol (Step-by-Step)
  • Preparation: In a 1.5 mL HPLC vial, combine:

    • 200 µL Sample (in Methanol/Water 50:50).

    • 200 µL Borate Buffer (0.2 M, pH 9.0).

  • Reaction: Add 200 µL FMOC-Cl Reagent . Vortex immediately for 10 seconds.

  • Incubation: Let stand at room temperature for 5 minutes.

  • Quench (Optional but Recommended): Add 20 µL ADAM solution; wait 2 minutes.

  • Injection: Inject 10 µL directly onto the HPLC.

HPLC Conditions
  • Column: C18 Standard (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 µm). Note: The FMOC tag adds hydrophobicity, but the derivatized complex is easier to elute than the free amine is to retain.

  • Detection: UV @ 265 nm.

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% Water (0.1% H3PO4).

    • Why Isocratic? The derivative is very non-polar; a gradient is often unnecessary and isocratic allows for higher throughput.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Dissolve in MeOH) Buffer Add Borate Buffer (pH 9.0) Sample->Buffer FMOC Add FMOC-Cl (React 5 mins) Buffer->FMOC Inject Inject onto C18 FMOC->Inject Sep Separation (High Organic MP) Inject->Sep Detect Detection (UV 265nm) Sep->Detect

Figure 2: FMOC Derivatization Workflow for HPLC-UV analysis.[1]

Troubleshooting & Scientific Validation

IssueCauseSolution
Peak Tailing Residual silanols interacting with amine nitrogen.Method A: Add 10mM Ammonium Formate to mobile phase. Method B: Ensure pH of buffer is > 8.5 during reaction.
Low Sensitivity (MS) Ion suppression from lipid matrix.Use a Divert Valve to send the first 2 mins (salts) and final 2 mins (matrix) to waste.
Precipitation 10-Nonadecanamine is insoluble in pure water.Ensure samples are dissolved in at least 50% MeOH or IPA before injection/reaction.
Carryover Lipophilic amine sticking to injector loop.Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) .

References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76728, Nonadecan-10-amine." PubChem. Available at: [Link]

  • Agilent Technologies. "Analysis of Primary Aromatic Amines by LC/MS/MS." Agilent Application Notes. Available at: [Link]

Sources

Method

studying membrane protein interactions with 10-Nonadecanamine

Application Note: Mechanistic Characterization of Membrane Protein Interactions with 10-Nonadecanamine Executive Summary This guide details the methodology for studying the interaction between 10-Nonadecanamine (NDA) and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Characterization of Membrane Protein Interactions with 10-Nonadecanamine

Executive Summary

This guide details the methodology for studying the interaction between 10-Nonadecanamine (NDA) and integral membrane proteins (IMPs).[1][2] NDA is a symmetrical, secondary-alkyl primary amine (


) with a "swallow-tail" hydrophobic architecture.[1][2] Unlike standard linear detergents, NDA acts as a cationic lipid mimetic  or a bilayer modifier .[1][2] Its unique structure—an amine group positioned centrally at carbon 10 of a 19-carbon chain—confers specific amphiphilic properties that allow it to intercalate deeply into the lipid bilayer, potentially modulating protein function via allosteric lipid binding sites or altering membrane curvature.[1][2]

Key Challenges Addressed:

  • Solubility: NDA is highly lipophilic (LogP ~8.[1][2]4) and practically insoluble in aqueous buffers.[1][2]

  • Non-Specific Binding: The cationic amine can adhere electrostatically to negatively charged protein domains or glass surfaces.[1][2]

  • Membrane Integration: Distinguishing between specific protein binding and general bilayer perturbation.[1][2]

Physicochemical Profile & Preparation

Before initiating biological assays, the physicochemical behavior of NDA must be controlled.[1]

Table 1: Chemical Properties of 10-Nonadecanamine

PropertyValueImplication for Protocol
Formula

Symmetrical hydrophobic tails (C9 each).[1][2]
Molecular Weight 283.5 g/mol Small molecule ligand/lipid range.[1][2]
LogP ~8.4 (Estimated)Critical: Requires carrier lipids or detergents; will precipitate in water.[1][2]
pKa (Amine) ~10.5Positively charged (

) at physiological pH (7.4).[1][2]
Topology Inverted Cone/CylindricalPromotes negative curvature in bilayers; mimics specific phospholipids.[1][2]
Protocol A: Stock Solution Preparation

Rationale: Direct dissolution in aqueous buffer will fail.[1][2] An organic solvent intermediate is required.[1][2]

  • Weighing: Weigh 10 mg of 10-Nonadecanamine powder in a glass vial (avoid plastic to prevent adsorption).

  • Solvent: Dissolve to 50 mM in DMSO (Dimethyl sulfoxide) or Ethanol .

    • Note: If using Ethanol, ensure the assay tolerates it.[1][2] DMSO is preferred for SPR/MST.[1][2]

  • Sonication: Sonicate in a water bath at 35°C for 10 minutes to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials under nitrogen gas. Store at -20°C.

Experimental Workflows

Workflow 1: Delivery via Lipid Nanodiscs (The "Native" Environment)

Rationale: Studying lipophilic amines in detergent micelles often yields artifacts due to micelle partitioning.[1][2] Nanodiscs (NDs) provide a native bilayer environment, allowing NDA to partition into the lipid phase where it encounters the protein's transmembrane domain.[1]

Materials:

  • Membrane Scaffold Protein (MSP1D1 or MSP1E3D1).[1][2]

  • Target Protein (Purified).[1][2][3][4][5]

  • Lipids: POPC/POPG (3:1 ratio).[1][2]

  • 10-Nonadecanamine (Stock).[1][2]

Step-by-Step Protocol:

  • Lipid Solubilization: Dry POPC/POPG lipids under nitrogen.[1][2] Resuspend in buffer with Sodium Cholate (lipid:cholate ratio 1:2).

  • NDA Incorporation: Add 10-Nonadecanamine stock to the solubilized lipids.

    • Target Ratio: 1% to 5% molar ratio relative to lipids.[1][2]

    • Why? This mimics a membrane doped with the specific lipid-mimetic.[1][2]

  • Assembly: Mix Target Protein + MSP + Lipid/NDA mixture.

    • Incubation: 1 hour at 4°C.

  • Detergent Removal: Add Bio-Beads SM-2 (adsorbent polystyrene) to remove cholate.[1][2] Incubate overnight at 4°C.

  • Purification: Run Size Exclusion Chromatography (SEC) to isolate the Protein-Nanodisc complex containing NDA.[1][2]

Workflow 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: To measure the affinity (


) of NDA binding to the protein.[1] Since NDA is a lipid, we cannot flow it over a chip easily.[1][2] Instead, we immobilize the Target Protein  and flow Liposomes doped with NDA , or vice versa.[1]
Preferred Method:Capture Coupling  (Immobilize Protein, flow NDA-solubilized micelles/liposomes).[1][2]

Diagram: SPR Interaction Logic

SPR_Workflow cluster_0 Preparation cluster_1 SPR Chip Surface NDA 10-Nonadecanamine (Ligand) Vehicle Delivery Vehicle (DDM Micelle or Liposome) NDA->Vehicle Partitioning Protein Target Membrane Protein (His-tagged) Vehicle->Protein Injection (Association Phase) Chip CM5 Sensor Chip (Carboxymethylated) Capture Ni-NTA or Anti-His Ab Chip->Capture Amine Coupling Result Sensogram Output (RU vs Time) Protein->Result Mass Change Detection Capture->Protein Immobilization

Caption: SPR workflow for lipophilic ligands. The ligand (NDA) is delivered via a vehicle to the immobilized protein to prevent aggregation.

Protocol:

  • Chip Preparation: Immobilize the target protein (e.g., GPCR) on a CM5 chip via amine coupling or Ni-NTA capture (if His-tagged).[1][2] Target ~3000 RU.[1][2]

  • Analyte Preparation: Prepare a concentration series of NDA (0.1

    
    M to 100 
    
    
    
    M) in the running buffer containing 0.05% DDM (or the specific detergent used for the protein).[1][2]
    • Critical Control: You must run a "Vehicle Only" control (Buffer + 0.05% DDM) to subtract the bulk refractive index change caused by the detergent micelles.[1][2]

  • Injection: Flow rate 30

    
    L/min. Association time: 180s.[1][2] Dissociation time: 300s.[1][2]
    
  • Regeneration: Mild regeneration (e.g., 10mM Glycine pH 2.[1][2]5) if covalent coupling was used.[1][2]

Workflow 3: Structural Validation via Cryo-EM

Rationale: To determine where NDA binds. Does it block the pore? Does it wedge between transmembrane helices?

Protocol:

  • Sample: Prepare the Target Protein in Nanodiscs (as per Workflow 1) containing 2% molar ratio of NDA.

  • Grid Preparation: Apply 3

    
    L of sample (concentration ~0.5 - 1.0 mg/mL) to Quantifoil R1.2/1.3 grids (glow-discharged).
    
  • Vitrification: Blot for 3-4 seconds (force 0) using a Vitrobot Mark IV at 100% humidity, 4°C. Plunge freeze in liquid ethane.

  • Data Processing: During 3D reconstruction, look for non-protein densities in the transmembrane region.[1][2]

    • Signature: NDA will appear as a Y-shaped or cylindrical density (approx 20-25 Å length) distinct from the annular lipids.[1][2] The high symmetry of NDA may make it look like a specific lipid density.[1][2]

Data Analysis & Interpretation

Table 2: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
SPR Signal does not return to baseline Non-specific hydrophobic adsorption.[1][2]Add 0.1% BSA to running buffer; Increase detergent concentration slightly above CMC.[1][2]
Precipitation upon dilution NDA insolubility.[1][2]Ensure DMSO concentration is <2% in final assay; Always dilute into detergent/lipid-containing buffer.[1][2]
No binding observed Lipid competition.[1][2]If using Nanodiscs, the annular lipids might outcompete NDA.[1][2] Try a detergent-based assay (e.g., MST in DDM) to reduce lipid competition.[1][2]

References

  • PubChem. (2025).[1][2] Nonadecan-10-amine (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • Alexandrov, A. et al. (2008).[1][2] Crystallization of membrane proteins in lipid cubic phases.[1][2] Current Opinion in Structural Biology.[1][2] (Discusses lipid additives).

  • Ritchie, T.K. et al. (2009).[1][2] Reconstitution of membrane proteins in phospholipid bilayer nanodiscs.[1][2] Methods in Enzymology.[1][2] (Standard Nanodisc protocol).[1][2]

  • Olaru, A. et al. (2016).[1][2] Surface Plasmon Resonance (SPR) Biosensors in Pharmaceutical Analysis.[1][2] Critical Reviews in Analytical Chemistry.[1][2] (SPR methodologies for small molecules).[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of GC-MS and LC-MS parameters for 10-Nonadecanamine detection

Technical Support Center: 10-Nonadecanamine Detection Guide Executive Summary: The Analytical Challenge 10-Nonadecanamine (C₁₉H₄₁N) presents a classic "amphiphilic duality" challenge in mass spectrometry. The Hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 10-Nonadecanamine Detection Guide

Executive Summary: The Analytical Challenge

10-Nonadecanamine (C₁₉H₄₁N) presents a classic "amphiphilic duality" challenge in mass spectrometry.

  • The Hydrophobic Tail (C19): Causes extreme retention on reversed-phase LC columns and requires high temperatures for GC volatilization.

  • The Primary Amine (Position 10): Highly polar and basic, leading to severe peak tailing on non-deactivated GC liners and potential ionization suppression in LC-MS.

This guide provides a self-validating workflow to overcome these competing physicochemical properties.

Part 1: Method Selection & Decision Matrix

Before starting, determine the optimal platform based on your sample matrix and sensitivity requirements.

MethodSelection Start Start: Sample Type Matrix Matrix Complexity Start->Matrix Conc Target Sensitivity Matrix->Conc GC GC-MS (Derivatized) Best for: Complex Lipids Limit: ~10 pg Matrix->GC High Lipid Content (Waxes/Oils) LC LC-MS/MS (ESI+) Best for: Biological Fluids Limit: <1 pg Matrix->LC Aqueous/Plasma Conc->GC ppm - ppb Conc->LC ppt (Trace)

Figure 1: Decision matrix for selecting the analytical platform based on matrix interference and required sensitivity.

Part 2: GC-MS Optimization (The Derivatization Route)

Core Issue: Free amines interact with silanol groups in the GC inlet, causing "shark-fin" tailing. Solution: Block the active hydrogen using Trifluoroacetic Anhydride (TFAA). This converts the amine to a trifluoroacetamide, improving volatility and peak shape.

Protocol 1: TFAA Derivatization Workflow
  • Dry Down: Evaporate sample extract to dryness under nitrogen.

  • Reagent Addition: Add 50 µL TFAA (Trifluoroacetic anhydride) and 50 µL Ethyl Acetate .

  • Incubation: Heat at 60°C for 20 minutes. Note: Higher temps degrade long chains.

  • Reconstitution: Evaporate excess reagent; reconstitute in Hexane.

GC-MS Acquisition Parameters
ParameterSettingTechnical Rationale
Inlet Splitless, 260°CHigh temp required to volatilize C19 chain; Splitless maximizes sensitivity.
Liner Ultra-Inert, Wool-PackedWool increases surface area for vaporization but must be deactivated to prevent amine adsorption.
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms)Standard non-polar phase. 30m x 0.25mm x 0.25µm.
Oven Ramp 100°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents band broadening; high final temp elutes the heavy C19 tail.
Ion Source EI (70 eV), 230°CStandard ionization.
SIM Ions m/z 156 (Quant), 126, 283m/z 156 is the base peak resulting from α-cleavage at the C10 position.

Troubleshooting GC-MS:

  • Q: Why do I see a "ghost peak" in my blank?

    • A: Long-chain amines stick to the syringe needle. Action: Implement a 5-step wash cycle (3x Hexane, 2x Ethyl Acetate) between injections.

  • Q: My peak area varies by >20% between injections.

    • A: The liner is active. Action: Replace the liner and trim 10cm from the column head.

Part 3: LC-MS/MS Optimization (The High-Sensitivity Route)

Core Issue: The hydrophobic C19 chain causes excessive retention on C18 columns, while the amine requires protonation. Solution: Use a C8 column (less retentive) or a high-organic start on C18, with acidic mobile phase.

LC-MS/MS Acquisition Parameters
ParameterSettingTechnical Rationale
Column C8 (Octyl) or C18 (Wide Pore)C8 reduces retention time, sharpening the peak. 1.7µm particles preferred.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures the amine is protonated (

) for ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for lipids than Methanol.
Gradient 50% B to 98% B in 5 minStart high organic to elute the hydrophobic C19 chain quickly.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
MRM Transitions (ESI Positive Mode)

Target: 10-Nonadecanamine (


)
Precursor (m/z)Product (m/z)CE (eV)TypeMechanism
284.3 267.3 20QuantifierLoss of NH₃ (Characteristic of primary amines)
284.3 156.2 35Qualifierα-cleavage at C10 (Specific to isomer structure)
284.3 57.1 45QualifierAlkyl chain fragment (

)

Troubleshooting LC-MS:

  • Q: Signal suppression is high in plasma samples.

    • A: Endogenous phospholipids co-elute at high organic %. Action: Use an "In-Source CID" divert valve to send the first 1 min and final 2 mins to waste, or use Phospholipid Removal Plates (e.g., Ostro) during sample prep.

  • Q: The peak is tailing despite using Formic Acid.

    • A: Secondary interactions with residual silanols. Action: Add 5mM Ammonium Formate to the mobile phase to compete for silanol sites.

Part 4: Sample Preparation (The Critical Step)

For biological matrices, Liquid-Liquid Extraction (LLE) is superior to protein precipitation for this lipophilic molecule.

SamplePrep Sample Sample (Plasma/Tissue) Buffer Add Buffer (pH 10) Make amine neutral Sample->Buffer Solvent Add MTBE or Hexane Extract hydrophobic form Buffer->Solvent Mix Vortex & Centrifuge Solvent->Mix Transfer Transfer Organic Layer Mix->Transfer Dry Evaporate to Dryness Transfer->Dry Recon Reconstitute (Mobile Phase or Derivatization Mix) Dry->Recon

Figure 2: LLE workflow maximizing recovery by exploiting pH switching (pKa of amine ~10.5).

Why pH 10? At neutral pH, the amine is charged (


) and water-soluble. By adjusting pH to >10 (using Carbonate buffer), you deprotonate the amine (

), making it highly lipophilic and forcing it into the organic layer (MTBE), leaving salts and proteins behind.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 10-Nonadecanamine. National Institute of Standards and Technology. [Link]

  • Waters Corporation. (2022). LC-MS/MS Method Development for Lipophilic Amines: Handling Carryover and Adsorption. [Link]

  • Journal of Chromatography A. (2018). Analysis of long-chain aliphatic amines by HPLC-MS/MS: Optimization of ionization and chromatographic separation. (General reference for long-chain amine methodology).
Optimization

purification methods for 10-Nonadecanamine from crude reaction mixtures

Ticket ID: #PUR-10NDA-001 Topic: Purification of 10-Nonadecanamine (CAS: 3241-23-4) from Crude Mixtures Assigned Specialist: Senior Application Scientist, Separation Chemistry Status: Open[1] Executive Summary: The Lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-10NDA-001

Topic: Purification of 10-Nonadecanamine (CAS: 3241-23-4) from Crude Mixtures Assigned Specialist: Senior Application Scientist, Separation Chemistry Status: Open[1]

Executive Summary: The Lipophilicity Challenge

10-Nonadecanamine is a mid-chain, secondary aliphatic amine (


).[1][2] Its defining feature is extreme lipophilicity  combined with a basic nitrogen center.[1]

Why Standard Protocols Fail:

  • Aqueous Extraction: Traditional acid-base extractions (using 1M HCl and water) often fail because the long alkyl chains act as surfactants, creating stable, unbreakable emulsions.[1]

  • Silica Tailing: The basic amine interacts strongly with acidic silanol groups on silica gel, leading to irreversible adsorption or severe "streaking" (tailing) during chromatography.[1]

  • Detection: Lacking aromatic rings, this molecule is UV-inactive.[1] Standard UV detectors (254 nm) will miss it entirely.[1]

This guide prioritizes Non-Aqueous Salt Precipitation as the primary purification vector, followed by modified chromatography for polishing.[1]

Module 1: Non-Aqueous Salt Precipitation (The "Crash" Method)

Best For: Bulk removal of non-basic impurities (10-nonadecanone, alcohols) without creating emulsions.[1] Mechanism: You exploit the fact that the hydrochloride salt of 10-nonadecanamine is insoluble in non-polar solvents, whereas the neutral impurities remain soluble.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in n-Hexane or Diethyl Ether (10 mL per gram of crude). The solution should be clear.

  • Acidification: Dropwise, add 4M HCl in Dioxane (anhydrous).

    • Visual Cue: A white precipitate (the amine-HCl salt) should form immediately.[1]

  • Filtration: Vacuum filter the suspension through a sintered glass funnel.

  • Wash: Wash the filter cake with cold Hexane (3x) to remove trapped ketone/alcohol impurities.[1]

  • Regeneration (Free Basing):

    • Suspend the solid salt in DCM.

    • Wash with saturated aqueous

      
       (mild base prevents hydrolysis issues).[1]
      
    • Dry organic layer over

      
       and evaporate.[1]
      
Self-Validating Checkpoint
  • If no precipitate forms: Your reaction likely failed to produce the amine, or your solvent is too polar (e.g., you used Ethanol instead of Hexane).[1]

  • If the solid is sticky/gum-like: Impurities are trapped. Redissolve in minimal DCM and re-precipitate by adding excess Hexane.[1]

Workflow Visualization

SaltPrecipitation Start Crude Mixture (Amine + Ketone + Alcohol) Solvent Dissolve in Anhydrous Hexane Start->Solvent AcidAdd Add 4M HCl in Dioxane Solvent->AcidAdd Decision Precipitate Forms? AcidAdd->Decision Solid Filtration: Solid = Amine-HCl Salt Decision->Solid Yes Fail Check Synthesis (No Amine Present) Decision->Fail No Filtrate Filtrate: Contains Impurities (Ketones) Solid->Filtrate Remove Liquid Regen Regenerate Free Base (DCM + Na2CO3) Solid->Regen

Figure 1: Non-aqueous salt precipitation workflow to separate amine from neutral impurities.

Module 2: Flash Chromatography (Polishing)

Best For: Removing trace impurities or separating secondary/tertiary amine byproducts.[1] Critical Adjustment: You must modify the stationary phase to suppress silanol acidity.

The "Anti-Tailing" Solvent System

Standard silica is acidic (


). It will protonate 10-nonadecanamine, causing it to stick.[1]
  • Base Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    
  • Recommended Mobile Phase:

    • Dichloromethane (DCM) : Methanol : Triethylamine [1]

    • Ratio: 95 : 4 : 1 (v/v/v)[1]

Detection Strategy (No UV)

Since 10-Nonadecanamine is UV-inactive, you cannot rely on the standard detector trace.[1]

  • TLC Stain: Use Ninhydrin Stain .[1]

    • Dip & Heat: The spot will turn distinct purple/blue upon heating.

    • Iodine Chamber: Universal stain, turns brown (less specific).[1]

  • Dragendorff’s Reagent: Specific for amines (turns orange/red).[1]

Troubleshooting Table: Chromatography
SymptomDiagnosisCorrective Action
Severe Streaking (Tailing) Silanol interaction.[1]Increase TEA concentration to 2%. Pre-flush column with mobile phase containing TEA.[1]
Product on Baseline (

)
Solvent too non-polar.Increase Methanol content (e.g., move to 90:9:1 DCM/MeOH/TEA).
No Spots Visible Detection failure.UV won't work.[1] Use Ninhydrin stain and heat gun until paper chars slightly.[1]
Poor Separation from Ketone Ketone elutes fast.[1]Ketone usually elutes near solvent front in this system.[1] Collect fractions early.

Module 3: Recrystallization (Scalability)

Best For: Final purification of the waxy solid to achieve >99% purity. Challenge: "Oiling Out" (The compound separates as a liquid droplet rather than a crystal).

Protocol
  • Solvent Choice: Acetonitrile (ACN) or Ethanol .[1]

    • Why? 10-Nonadecanamine is soluble in hot ACN but poorly soluble in cold ACN.[1]

  • Process:

    • Dissolve crude solid in boiling Acetonitrile.

    • Allow to cool slowly to room temperature.

    • Do not place directly in ice bath; this causes oiling out.[1]

  • Seed Crystals: If available, add a seed crystal at 30°C.

Frequently Asked Questions (FAQ)

Q: Can I use standard acid-base extraction (Water/DCM)? A: Avoid if possible. The C19 chain acts like a surfactant.[1] Mixing water and DCM with this amine often creates a stable emulsion that takes hours to separate.[1] If you must use this method, add solid NaCl to saturate the aqueous layer (salting out) and break the emulsion [1].

Q: My product is a waxy solid. How do I handle it? A: This is normal for C19 amines.[1] To weigh it accurately or transfer it, melt it gently with a heat gun (mp approx 40-50°C) and transfer as a liquid, or chip it out while frozen.[1]

Q: How do I store 10-Nonadecanamine? A: Store under Nitrogen or Argon at 4°C. Long-chain amines react with atmospheric


 to form carbamates (white crust on the surface) over time.[1]

References

  • Emulsion Breaking in Amine Extraction

    • Source: AZoM. (2018).[1][3][4] "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions."

    • URL:[Link]

  • Chromatography of Amines (Streaking Solutions)

    • Source: University of Rochester, Dept. of Chemistry.[1] "Troubleshooting Thin Layer Chromatography."

    • URL:[Link]

  • General Synthesis/Purification of Fatty Amines

    • Source: Baiker, A., & Kijenski, J. (1985).[1] "Catalytic Synthesis of Higher Aliphatic Amines from the Corresponding Alcohols." Catalysis Reviews.

    • URL:[Link][1][5]

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Dept. of Chemistry.[1] "Solvents for Recrystallization."[1][6][7]

    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: High-Fidelity NMR for 10-Nonadecanamine

Subject: Overcoming Low Signal-to-Noise Ratio (SNR) and Aggregation Artifacts Executive Summary 10-Nonadecanamine ( ) presents a unique set of challenges for NMR spectroscopy due to its molecular symmetry , lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Low Signal-to-Noise Ratio (SNR) and Aggregation Artifacts

Executive Summary

10-Nonadecanamine (


) presents a unique set of challenges for NMR spectroscopy due to its molecular symmetry , lipophilicity , and tendency to form supramolecular aggregates  (inverse micelles) in non-polar solvents. Low SNR in this context is rarely a result of insufficient concentration alone; it is often caused by long longitudinal relaxation times (

) of the aliphatic backbone and signal broadening due to viscosity/aggregation.

This guide provides a self-validating workflow to optimize SNR, focusing on solvent engineering, paramagnetic relaxation agents (PRAs), and pulse sequence optimization.

Module 1: Sample Preparation & Solvent Engineering

The Challenge: Symmetry & Solubility

10-Nonadecanamine is symmetrical around the C10 position.

  • Technical Insight: You will not see 19 carbon signals. Due to

    
     symmetry, the two 
    
    
    
    tails are magnetically equivalent. Expect only 10 unique carbon signals (1 methyl, 8 methylenes, 1 methine).
  • The "Gel" Problem: Long-chain amines often gel in

    
     at high concentrations (>20 mg/mL) due to intermolecular H-bonding, causing severe line broadening and loss of SNR.
    
Solvent Selection Protocol

Use the following decision matrix to select your solvent system.

Solvent SystemPrimary Use CaseSNR ImpactNotes
Benzene-d6 (

)
Recommended. High-resolution structural analysis.High. Excellent separation of aliphatic signals due to Anisotropic Induced Shifts (ASIS).Breaks aggregates better than chloroform. Expensive.
CDCl3 + 0.05% TMS Routine purity checks.Medium. Risk of overlapping methylene peaks ("aliphatic hump").Warning: Acidic impurities in

can protonate the amine (

), shifting the C10 signal. Filter through basic alumina if unsure.
Tol-d8 (Toluene-d6) Variable Temperature (VT) studies.High. Allows heating to 80°C to sharpen lines.Best for breaking strong aggregates.
MeOD (Methanol-d4) Polar impurity check.Low (for NH2). Caution: The

protons will exchange with deuterium and become invisible.
Diagram 1: Sample Preparation Decision Tree

SamplePrep Start Start: 10-Nonadecanamine Sample Goal Define Goal Start->Goal Structure Structural Elucidation (Need coupling info) Goal->Structure Detailed Purity Quick Purity Check Goal->Purity Routine Solv1 Use Benzene-d6 (Maximizes dispersion) Structure->Solv1 Solv2 Use CDCl3 (Standard) Purity->Solv2 Check Check Viscosity/Lineshape Solv1->Check Solv2->Check Good Proceed to Acquisition Check->Good Sharp Lines Bad Broad Lines / Gel? Check->Bad Broad/Gel Fix1 Add 10% MeOD-d4 (Breaks H-bonds) Bad->Fix1 Option A Fix2 Switch to Toluene-d8 & Heat to 323K Bad->Fix2 Option B Fix1->Good Fix2->Good

Caption: Logic flow for selecting the optimal solvent system to prevent aggregation and maximize resolution.

Module 2: Acquisition Optimization (The Physics of SNR)

The Challenge: Relaxation

The aliphatic backbone carbons (C2-C9) of 10-Nonadecanamine have very efficient mobility, leading to long longitudinal relaxation times (


 seconds).
  • Standard Error: Using a standard repetition delay (

    
    ) saturates these nuclei. They do not recover magnetization between scans, resulting in signal suppression .
    
Solution: Paramagnetic Relaxation Agents (PRA)

Instead of waiting 25 seconds between scans (which makes experiments take overnight), add a relaxation agent.

Protocol: Chromium(III) Acetylacetonate [

]

 is chemically inert toward amines but paramagnetic. It provides a magnetic dipole that facilitates nuclear relaxation.
  • Prepare Stock: Dissolve

    
     in your chosen deuterated solvent to create a 0.1 M stock solution.
    
  • Doping: Add 20

    
     of stock to your 600 
    
    
    
    NMR sample (Target concentration: ~3 mM).
  • Result:

    
     values drop from ~5s to <0.5s.
    
  • Acquisition Change: You can now use a repetition delay (

    
    ) of 1.0 second  without saturation.
    
    • Efficiency Gain: You can acquire 4x as many scans in the same timeframe, doubling your SNR (

      
      ).
      

Module 3: Pulse Sequences & Hardware

Carbon-13 Optimization

For 10-Nonadecanamine, the "Inverse Gated" sequence is quantitative but insensitive. Use Power-Gated Decoupling (NOE Enhanced) .

  • Mechanism: During the relaxation delay (

    
    ), irradiate protons. This transfers polarization from sensitive protons to insensitive carbons (Nuclear Overhauser Effect), boosting Carbon signal intensity by up to 300% (NOE factor 
    
    
    
    )
    .
  • Bruker Parameter: zgpg30 (instead of zgig).

  • Varian/Agilent: s2pul with dm='yyy'.

Cryoprobe Usage

If available, a Cryoprobe (where the coil is cooled to ~20K) reduces thermal noise in the electronics.

  • Impact: Increases SNR by factor of 3-4.

  • Note: If using a Cryoprobe, ensure your sample is salt-free . High salt concentrations (from synthesis workups) lower the Q-factor of Cryoprobes, negating the benefits.

Module 4: Advanced Troubleshooting (FAQ)

Q1: I see the alkyl chain, but the C10 (methine) proton is missing.

Diagnosis: The C10 proton (


 ppm) is a quintet coupled to four neighboring protons. This splits its intensity into a 1:4:6:4:1 pattern, making the outer wings disappear into the noise.
Fix: 
  • Acquire a 1D TOCSY: Irradiate the methyl signal (C1/C19). Magnetization will transfer down the chain and "light up" the C10 proton, confirming its location even if it's buried under impurity peaks.

  • Use Benzene-d6: This solvent often shifts the C10 proton away from the methylene envelope.

Q2: The amine (-NH2) peak is broad or invisible.

Diagnosis: Chemical exchange. The protons are hopping between amine molecules or reacting with trace water. Fix:

  • Dry the sample: Store the solvent over 3Å molecular sieves.

  • Lower Temperature: Run the experiment at 278K (

    
    ). This slows the exchange rate (
    
    
    
    ), sharpening the peak.
  • Derivatization (The "Nuclear Option"): If you absolutely must quantify the amine, react it with Mosher's Acid Chloride or Trifluoroacetic Anhydride .

    • Benefit: Converts the broad

      
       into a stable Amide (
      
      
      
      ).
    • Bonus: Adds a Fluorine tag (

      
      ), which has 83% the sensitivity of protons and zero background noise.
      
Diagram 2: Troubleshooting Logic

Troubleshooting Issue Issue: Low SNR Check1 Check Tuning/Matching Issue->Check1 Check2 Check D1 Delay Check1->Check2 Pass Action1 Tune Probe Check1->Action1 Fail Action2 Is D1 > 5*T1? Check2->Action2 Sol1 Add Cr(acac)3 Reduce D1 Action2->Sol1 No (Saturation) Sol2 Increase Scans (NS) Action2->Sol2 Yes (Time consuming) Sol3 Use NOE Enhancement (zgpg30) Action2->Sol3 For 13C

Caption: Diagnostic path for resolving low SNR issues in hardware and parameters.

References

  • Reich, H. J. (2024). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison. [Link]

    • Foundational text on T1/T2 relax
  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. [Link]

    • Standard reference for solvent shifts and impurity identific
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Hoye, T. R., et al. (2007). A Method for Easily Determining Enantiomeric Purity... (Mosher's Acid).[2] Nature Protocols. [Link]

    • Protocol for amine derivatization to improve detection and chiral analysis.

Sources

Optimization

challenges in the extraction of 10-Nonadecanamine from complex matrices

Technical Support Center: 10-Nonadecanamine Extraction & Analysis Topic: High-Fidelity Extraction of 10-Nonadecanamine from Complex Matrices Role: Senior Application Scientist Introduction: The "Ghost Peak" Phenomenon We...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 10-Nonadecanamine Extraction & Analysis Topic: High-Fidelity Extraction of 10-Nonadecanamine from Complex Matrices Role: Senior Application Scientist

Introduction: The "Ghost Peak" Phenomenon

Welcome to the technical support hub. You are likely here because you are struggling to recover 10-Nonadecanamine (C19H41N), a mid-chain primary amine.

This molecule presents a "perfect storm" of chemical challenges:

  • Extreme Lipophilicity: With a 19-carbon backbone, it behaves like a wax, dissolving poorly in polar solvents.

  • Amphiphilic Dual-Nature: The amine group (position 10) creates a localized polar region, while the long alkyl tails dominate its physical behavior.

  • Surface Adsorption: The basic nitrogen binds aggressively to silanol groups on glass, leading to peak tailing and quantitative losses.

This guide moves beyond standard protocols to address the mechanistic failures in extracting this specific amine.

Module 1: Solubility & pH Control (The Foundation)

The Core Problem: Users often attempt extraction at neutral pH (7.0), where 10-Nonadecanamine exists as a protonated cation (


). In this state, it is too polar for non-polar solvents (hexane) but too hydrophobic for pure water, leading to emulsion formation and loss at the interface.

Q: Why is my recovery near zero using standard LLE (Liquid-Liquid Extraction)? A: You likely failed to suppress ionization. The pKa of long-chain aliphatic amines is approximately 10.6 . To extract it into an organic layer, you must shift the equilibrium to the neutral free base.

The Rule of 2:



For 10-Nonadecanamine, you must adjust the aqueous matrix to pH > 12.6  using 1M NaOH or KOH.

Q: Which solvent system should I use? A: Avoid pure hexane; it is too non-polar for the amine group. Use Dichloromethane (DCM) or Chloroform:Methanol (2:1) . The chlorinated solvents solubilize the amine better than alkanes.

Module 2: Solid Phase Extraction (SPE) – The Gold Standard

For complex matrices (plasma, plant oils, soil), LLE is prone to emulsions. Mixed-Mode Cation Exchange (MCX) is the superior protocol because it utilizes a "catch-and-release" mechanism specific to the amine's charge.

Protocol: MCX Extraction for 10-Nonadecanamine

StepSolvent/BufferMechanistic Logic
1. Condition Methanol followed by WaterActivates the sorbent pores.
2. Load Sample in 2% Formic Acid (pH ~2-3) CRITICAL: At pH 2, the amine is positively charged (

) and binds ionically to the sulfonate groups of the MCX cartridge.
3. Wash 1 2% Formic Acid (aq)Removes proteins, salts, and hydrophilic interferences. The amine stays locked.
4. Wash 2 100% MethanolThe Lipid Strip: Removes neutral lipids, waxes, and fats. The charged amine remains bound.
5. Elute 5% Ammonium Hydroxide in Methanol High pH neutralizes the amine (

), breaking the ionic bond and releasing it into the solvent.

Module 3: Troubleshooting Adsorption (The "Disappearing" Sample)

Q: I see a peak in my standard, but it vanishes in the autosampler vial over 24 hours. Why? A: The amine group is reacting with the glass surface. 10-Nonadecanamine is a mid-chain amine, meaning the nitrogen is sterically accessible enough to hydrogen bond with silanols (


) on untreated glass.

Corrective Actions:

  • Silanization: Use deactivated (silanized) glass inserts.

  • Material Switch: Use Polypropylene (PP) or TPX vials for storage.

  • Solvent Additive: Add 0.1% Triethylamine (TEA) to your final solvent. TEA acts as a "sacrificial base," coating the active sites on the glass so your target analyte doesn't.

Module 4: Instrumental Analysis (GC-MS)

Direct injection of 10-Nonadecanamine leads to severe peak tailing due to interaction with the GC inlet liner. Derivatization is mandatory .

Recommended Derivatization: Silylation [1]

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Replaces the active hydrogen on the amine with a TMS group.[1]

  • Nuance for 10-Nonadecanamine: Because the amine is at position 10 (secondary carbon), it is sterically hindered compared to a terminal amine. You must increase reaction heat/time.

Protocol:

  • Evaporate extract to dryness under Nitrogen.

  • Add 50 µL Pyridine + 50 µL MSTFA.

  • Incubate at 70°C for 45 minutes. (Standard 30 min @ 60°C is often insufficient for mid-chain amines).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct extraction pathway based on your matrix type.

ExtractionWorkflow Start Start: Complex Matrix Sample MatrixCheck Is the Matrix High Lipid? (Plasma, Tissue, Waxes) Start->MatrixCheck LLE_Path Liquid-Liquid Extraction (LLE) MatrixCheck->LLE_Path No (Water/Soil) SPE_Path Solid Phase Extraction (MCX) MatrixCheck->SPE_Path Yes (High Lipid) pH_Adjust Adjust pH > 12.5 (NaOH) LLE_Path->pH_Adjust Solvent Extract with DCM or CHCl3 pH_Adjust->Solvent Derivatize Derivatization (MSTFA) 70°C, 45 min Solvent->Derivatize Acidify Acidify to pH 2.0 (Lock Amine to Sorbent) SPE_Path->Acidify Wash MeOH Wash (Remove Neutral Lipids) Acidify->Wash Elute Elute with 5% NH4OH in MeOH Wash->Elute Elute->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS

Caption: Decision tree for 10-Nonadecanamine extraction. Note the divergence based on lipid content and the critical pH flip-flop in the SPE pathway.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Guides. [Link]

  • Kataoka, H. (2010). Derivatization of amines for gas chromatography. In Handbook of Derivatives for Chromatography. ResearchGate. [Link]

  • Environment and Climate Change Canada. (2021). Draft Screening Assessment: Aliphatic Amines Group. (Confirming pKa values of ~10.0-10.7 for long-chain amines). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Long-chain Amines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Assessment of 10-Nonadecanamine: A Comparative Technical Guide

Executive Summary 10-Nonadecanamine (CAS: 3241-23-4) is a symmetrical, long-chain aliphatic amine often utilized as a hydrophobic intermediate in lipid nanoparticle (LNP) synthesis and surfactant formulations.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Nonadecanamine (CAS: 3241-23-4) is a symmetrical, long-chain aliphatic amine often utilized as a hydrophobic intermediate in lipid nanoparticle (LNP) synthesis and surfactant formulations.[1] Its structural symmetry and lack of conjugated systems render it "UV-silent," creating significant challenges for standard HPLC-UV purity assessments.[1]

This guide compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional alternatives (GC-FID and Potentiometric Titration).[1] While GC-FID requires derivatization to prevent peak tailing and Titration lacks structural specificity, qNMR offers a primary ratio method traceable to the International System of Units (SI).[1]

Recommendation: For high-value applications (e.g., pharmaceutical raw material release), qNMR is the superior methodology due to its specificity, lack of response factor requirements, and ability to quantify both the parent amine and residual synthetic precursors (e.g., 10-Nonadecanone) in a single run.[1]

Part 1: Technical Context & The Analytical Challenge

The Molecule: 10-Nonadecanamine[2]
  • Structure:

    
    
    
  • Key Feature: A primary amine group located centrally on a C19 backbone.[1]

  • Physical State: Waxy solid/powder.[1]

The Problem: Why Traditional Methods Fail
  • HPLC-UV/Vis: The molecule lacks a chromophore.[1] Detection requires wavelengths <210 nm, where solvent cut-off effects cause baseline drift and poor sensitivity.[1] Universal detectors (CAD/ELSD) are non-linear and require identical reference standards.[1]

  • GC-FID: Primary amines interact strongly with silanol groups in GC columns, causing severe peak tailing.[1][2] Accurate quantification requires derivatization (e.g., with trifluoroacetic anhydride), introducing preparation errors and increasing analysis time.[1]

  • Titration: Perchloric acid titration determines "Total Amine Value" but cannot distinguish between the target amine and other basic impurities or isomers.[1]

Part 2: Methodology Comparison

The following table summarizes the performance metrics of qNMR versus established alternatives.

Table 1: Comparative Performance Matrix
FeatureqNMR (Recommended) GC-FID (Derivatized) Potentiometric Titration
Principle Primary Ratio Method (Molar response)Separation + IonizationAcid-Base Neutralization
Traceability SI-Traceable (via Internal Standard)Dependent on Reference Standard PurityChemical Standard Dependent
Specificity High (Distinguishes structure)High (if resolved)Low (Quantifies all bases)
Sample Prep Simple Dissolution (< 5 min)Derivatization (30-60 min)Dissolution (< 5 min)
Precision (RSD) < 1.0%2.0 - 5.0%0.5 - 1.5%
Reference Std Not Required (Any certified IS works)Required (Exact analyte match)N/A

Part 3: The qNMR Protocol (Self-Validating System)[1]

This protocol is designed to ensure metrological traceability . The core concept is that the integrated signal area is directly proportional to the number of nuclei, regardless of chemical structure, provided relaxation conditions are met.

Reagents & Materials[1][3][4][5]
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.05% TMS.
    
    • Rationale: Excellent solubility for long alkyl chains; prevents micelle formation common in aqueous solvents.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1]

    • Rationale: Non-hygroscopic, non-volatile, and provides a sharp singlet at ~6.1 ppm, completely distinct from the aliphatic region (0.8–3.0 ppm) of the amine. Avoid acidic standards (like Maleic Acid) to prevent salt formation with the amine.[1]

Sample Preparation (Gravimetric)

Precision weighing is the single largest source of uncertainty in qNMR.[1]

  • Weigh 10-15 mg of 10-Nonadecanamine (

    
    ) into a vial.
    
  • Weigh 10-15 mg of 1,3,5-Trimethoxybenzene (

    
    ) into the same vial.
    
    • Note: Target a 1:1 molar ratio for optimal signal-to-noise (S/N) balance.[1]

  • Dissolve in 0.8 mL

    
    . Vortex until clear.
    
  • Transfer to a 5mm high-precision NMR tube.[1]

Acquisition Parameters (The "Why" Behind the Settings)

To ensure <1% uncertainty, the experiment must allow for full longitudinal relaxation (


).
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (D1): 60 seconds .

    • Scientific Logic:[1][2] The

      
       relaxation time for methine protons in viscous aliphatic chains can be 2-5 seconds.[1] Quantitative recovery requires 
      
      
      
      (approx 25-30s).[1] We set D1 to 60s to guarantee >99.9% magnetization recovery.
  • Spectral Width: -2 to 14 ppm.[1]

  • Scans (NS): 16 or 32 (S/N > 150:1 is required for precise integration).

  • Temperature: 298 K (Controlled to prevent chemical shift drift).

Signal Assignment & Integration[1]
  • Analyte Signal (Target): The methine proton (

    
    ) at position 10.[1]
    
    • Shift: Multiplet (quintet-like) at ~2.7 – 2.9 ppm .[1]

    • Integral: Set to correspond to 1H.

  • Internal Standard Signal: Aromatic protons of 1,3,5-Trimethoxybenzene.

    • Shift: Singlet at ~6.1 ppm .[1]

    • Integral: Corresponds to 3H.[1]

Part 4: Calculation & Workflow Visualization

Purity Equation

[1]

Where:

  • 
    : Integrated Area[1]
    
  • 
    : Number of protons (Analyte=1, IS=3)
    
  • 
    : Molecular Weight (Analyte=283.54, IS=168.19)[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as mass fraction)[1][3][4][5]
    
Workflow Diagram

qNMR_Workflow cluster_check System Suitability Start Start: Purity Assessment Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Solvation Dissolution in CDCl3 (Analyte + IS) Weighing->Solvation Acquisition NMR Acquisition (D1 = 60s, 30° pulse) Solvation->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Calculation qNMR Equation (Mass Balance) Processing->Calculation Report Final Purity Report (with Uncertainty Budget) Calculation->Report

Figure 1: Step-by-step qNMR workflow emphasizing gravimetric precision and relaxation control.

Part 5: Decision Logic (Why qNMR?)

The following decision tree illustrates why qNMR is the logical choice for 10-Nonadecanamine over chromatographic methods.

Decision_Tree Q1 Does molecule have UV Chromophore? HPLC HPLC-UV (Standard) Q1->HPLC Yes Q2 Is molecule thermally stable & volatile? Q1->Q2 No Q3 Is reference standard available? Q2->Q3 Yes qNMR qNMR (Recommended) Q2->qNMR No/Unsure GC_Direct GC-FID (Direct) Risk: Tailing/Adsorption Q3->GC_Direct Yes Q3->qNMR No GC_Deriv GC-FID (Derivatized) Risk: Prep Errors GC_Direct->GC_Deriv Poor Peak Shape

Figure 2: Analytical Method Selection Matrix.

Part 6: Experimental Results (Simulated)

To demonstrate the robustness of the qNMR method, the following data represents a typical comparison between qNMR and Titration for a batch of 10-Nonadecanamine.

Table 2: Method Validation Data
ParameterqNMR ResultTitration ResultInterpretation
Purity (Mass %) 98.2% 99.1%Titration overestimates due to basic impurities.[1]
RSD (n=6) 0.45%1.2%qNMR is more precise.[1]
Specificity Distinguished 1.1% ketone impurityN/ATitration cannot see non-basic impurities.[1]
Total Time 20 mins45 minsqNMR is faster (no standardization of titrant).[1]
Discussion

The qNMR spectrum reveals not only the purity of the amine but also the presence of the synthetic precursor, 10-Nonadecanone (triplet at ~2.4 ppm for


-protons to carbonyl). Titration fails to detect this neutral impurity, leading to a false sense of purity if used alone.[1]

References

  • BIPM (Bureau International des Poids et Mesures). (2023).[1] Guidance for the use of the Octad of SI-traceable organic primary standards for qNMR. Available at: [Link][1]

  • Pauli, G. F., et al. (2014).[1] "The 1H qNMR Method: A Standard Operating Procedure." Journal of Natural Products. (Provides foundational SOPs for qNMR).

  • NIST (National Institute of Standards and Technology). 10-Nonadecanone Properties.[1] NIST WebBook.[1] Available at: [Link] (Used for structural confirmation of impurities).[1]

  • Kusch, P. (2007).[1][2] "Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography." International Journal of Mass Spectrometry. (Discusses GC tailing issues with amines).

  • USP (U.S. Pharmacopeia). General Chapter <761> Nuclear Magnetic Resonance.[1] (Regulatory framework for NMR).[1]

Sources

Comparative

Spectroscopic Confirmation of Synthesized 10-Nonadecanamine: A Comparative Analytical Guide

Executive Summary & Strategic Context 10-Nonadecanamine ( ) is a symmetrical, internal primary amine often utilized in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and advanced surfactants. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

10-Nonadecanamine (


) is a symmetrical, internal primary amine often utilized in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and advanced surfactants. Unlike its terminal isomer (1-nonadecanamine), the internal amine group at position 10 confers unique packing parameters and pKa shifts critical for endosomal escape in drug delivery systems.

However, confirming the identity of 10-nonadecanamine presents a specific analytical challenge: standard purity assays often fail to distinguish between the internal isomer (target) and terminal isomers or secondary amine byproducts formed during reductive amination.

This guide outlines a self-validating spectroscopic workflow to definitively confirm the identity of 10-nonadecanamine, comparing its spectral fingerprints against its most common structural alternatives: 1-Nonadecanamine (terminal isomer) and 10-Nonadecanone (starting material).

Synthesis Context & Impurity Profile

To understand the analytical requirements, we must first visualize the synthesis and potential failure modes. The standard route is the reductive amination of 10-nonadecanone.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material 10-Nonadecanone Intermediate Intermediate Imine/Iminium Start->Intermediate Amination Reagent Reagents NH4OAc + NaBH3CN Reagent->Intermediate Target Target Product 10-Nonadecanamine (Primary Internal Amine) Intermediate->Target Reduction Impurity1 Impurity A 10-Nonadecanol (Over-reduction) Intermediate->Impurity1 Side Reaction (Direct Red) Impurity2 Impurity B Di(nonadecan-10-yl)amine (Dimerization) Target->Impurity2 Condensation w/ Ketone

Figure 1: Reductive amination pathway showing the target internal amine and potential alcohol/dimer impurities.

Comparative Analytical Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: The Isomer Filter (Differentiation of Internal vs. Terminal Amine)

Mass spectrometry provides the most definitive structural proof through Alpha-Cleavage . Aliphatic amines fragment predictably by cleaving the C-C bond adjacent to the nitrogen.[1]

  • The Mechanism: The radical cation stabilizes by breaking the bond alpha to the nitrogen, losing the largest alkyl chain.

  • Target (10-Nonadecanamine): The amine is at C10.[2] Both alkyl chains are

    
     (Mass = 127).
    
    • 
      -Cleavage Loss: 
      
      
      
      (Nonyl group)
    • Base Peak:

      
       (
      
      
      
      )
  • Alternative (1-Nonadecanamine): The amine is terminal.

    • 
      -Cleavage Loss: 
      
      
      
      (Octadecyl group)
    • Base Peak:

      
       (
      
      
      
      )[3]
Fragmentation Logic Diagram

Fragmentation MolIon Molecular Ion (M+) 10-Nonadecanamine m/z = 283 Cleavage Alpha-Cleavage Event Loss of C9H19 radical MolIon->Cleavage BasePeak Diagnostic Base Peak [CH3(CH2)8-CH=NH2]+ m/z = 156 Cleavage->BasePeak Internal Amine Path TerminalPeak Contrast: Terminal Isomer Base Peak [CH2=NH2]+ m/z = 30 Cleavage->TerminalPeak Terminal Amine Path (Hypothetical)

Figure 2: Mass fragmentation pathway demonstrating the diagnostic m/z 156 peak for 10-nonadecanamine.

Protocol:

  • Dissolve 1 mg sample in DCM.

  • Inject into GC-MS (EI source, 70 eV).

  • Acceptance Criteria: Presence of m/z 156 (base peak) and m/z 283 (molecular ion). Absence of m/z 30 dominant peak.[4]

Method B: Proton NMR ( H-NMR)

Role: Structural Validator (Electronic Environment)

NMR distinguishes the target from the starting ketone and confirms the "internal" nature of the amine via splitting patterns.

  • Diagnostic Signal (H-10): The proton attached to the same carbon as the amine (

    
    ).
    
    • Target: This proton sees 4 distinct neighbors (2 from C9, 2 from C11). It appears as a multiplet (quintet-like) at 2.70 – 2.90 ppm .

    • Terminal Isomer (1-Nonadecanamine): The protons at C1 (

      
      ) see only 2 neighbors. They appear as a triplet  at ~2.68 ppm .
      
    • Starting Material (Ketone): The alpha-protons (

      
      ) appear as a triplet at 2.40 ppm .
      

Protocol:

  • Prepare ~10 mg sample in

    
    .
    
  • Acquire 1H spectrum (min 400 MHz).

  • Acceptance Criteria:

    • Multiplet at

      
       2.7-2.9 ppm (1H integration).
      
    • Absence of triplet at

      
       2.4 ppm (Ketone).
      
    • Methyl triplet at

      
       0.88 ppm (6H integration).
      
Method C: FTIR Spectroscopy

Role: Purity Check (Functional Group Conversion)

FTIR is the fastest method to confirm the reduction of the carbonyl group.

  • Target: Appearance of N-H stretches (3300-3400 cm

    
    ). Primary amines typically show a weak doublet (asymmetric/symmetric stretch).
    
  • Impurity (Ketone): Strong

    
     stretch at 1710 cm
    
    
    
    .

Protocol:

  • Place neat oil/solid on ATR crystal (Diamond/ZnSe).

  • Scan 4000–600 cm

    
    .
    
  • Acceptance Criteria: Complete disappearance of the 1710 cm

    
     peak.
    

Data Comparison Summary

The following table summarizes the objective data points required to validate 10-Nonadecanamine against its alternatives.

FeatureTarget: 10-Nonadecanamine Isomer: 1-Nonadecanamine Precursor: 10-Nonadecanone
Structure Internal Primary AmineTerminal Primary AmineInternal Ketone
GC-MS Base Peak m/z 156 (High Mass)m/z 30 (Low Mass)m/z 58 or 71 (McLafferty)
1H-NMR (Diagnostic) Multiplet @ 2.7–2.9 ppmTriplet @ ~2.68 ppmTriplet @ 2.40 ppm
FTIR (Diagnostic) N-H stretch (3300 cm

)
N-H stretch (3300 cm

)
C=O stretch (1710 cm

)
Solubility Soluble in organic solvents; forms saltsSoluble in organic solventsSoluble in organics; neutral

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for amine fragmentation and NMR shifts).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 10-Nonadecanone. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • PubChem. Nonadecan-10-amine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Nonadecanamine
Reactant of Route 2
10-Nonadecanamine
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